molecular formula C17H14ClFN4O B2495881 N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950244-06-1

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2495881
CAS RN: 950244-06-1
M. Wt: 344.77
InChI Key: WIFCPNQNBWKADW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds often involves multi-step processes, starting from basic aromatic or heterocyclic compounds. For instance, Kan et al. (2015) described a synthesis method through five steps using 4-chlorobenzenamine as the starting material, achieving high yields and characterizing the products with 1H NMR and MS (Kan, 2015). Such methodologies may be adaptable for the synthesis of "N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," focusing on the specific substituents and core triazole structure.

Molecular Structure Analysis

The molecular structure and crystallography of similar compounds provide insights into the geometry, bonding, and potential intermolecular interactions. Hao et al. (2017) performed a detailed crystal structure analysis of a related compound, which could inform the structural analysis of "N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" (Hao et al., 2017).

Chemical Reactions and PropertiesChemical reactions involving triazole compounds can vary widely depending on the functional groups present. McLaughlin et al. (2016) discussed the synthesis and characterization of a research chemical with a triazole core, highlighting the potential for bioisosteric replacements and chemical diversity within this class of compounds (McLaughlin et al., 2016). These reactions can elucidate the reactivity and potential applications of "N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide."

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystalline form, are critical for their practical application. Moreno-Fuquen et al. (2019) described the synthesis and characterization of a heterocyclic amide, providing an example of how such properties can be determined and utilized (Moreno-Fuquen et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions. The study of such properties is essential for predicting the compound's behavior in synthetic routes or its reactivity in biological systems. Studies like those by Shen et al. (2013), which investigate the molecular conformation and packing of similar compounds, are valuable for understanding these chemical properties (Shen et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related 1,2,4-triazole derivatives involves multiple steps, starting from basic benzene compounds to achieve high yields of the target compound. This process explores various reaction conditions to optimize yields and product purity (Kan, 2015).
  • Structural characterization, including crystallography and theoretical analysis, provides insights into the molecular interactions and stability of triazole derivatives. For instance, an extensive analysis of intermolecular interactions within triazole derivatives has been conducted, highlighting lp⋯π interactions, among others (Shukla et al., 2014).

Biological Activities

  • Some triazole derivatives exhibit promising antitumor activities. For example, the synthesis and study of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlighted its capability to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017).
  • The antimicrobial and antipathogenic potential of various triazole derivatives has also been investigated, demonstrating significant activity against biofilm-forming bacterial strains (Limban et al., 2011).
  • Additionally, certain triazole compounds have been explored for their potential to inhibit steel corrosion, indicating a wide range of industrial applications beyond biomedicine (Negrón-Silva et al., 2013).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-11-16(17(24)20-10-12-4-2-3-5-15(12)18)21-22-23(11)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFCPNQNBWKADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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